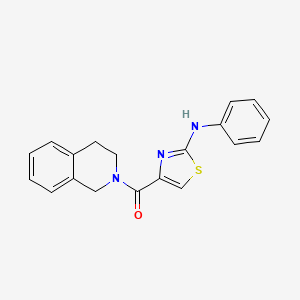
(3,4-dihydroisoquinolin-2(1H)-yl)(2-(phenylamino)thiazol-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,4-dihydroisoquinolin-2(1H)-yl)(2-(phenylamino)thiazol-4-yl)methanone, also known as DHTM, is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. In
Mécanisme D'action
The mechanism of action of (3,4-dihydroisoquinolin-2(1H)-yl)(2-(phenylamino)thiazol-4-yl)methanone is not fully understood. However, it has been reported to inhibit the activity of certain enzymes and proteins that are involved in various cellular processes. For example, (3,4-dihydroisoquinolin-2(1H)-yl)(2-(phenylamino)thiazol-4-yl)methanone has been shown to inhibit the activity of protein kinase C, which plays a role in cell proliferation and differentiation. (3,4-dihydroisoquinolin-2(1H)-yl)(2-(phenylamino)thiazol-4-yl)methanone has also been reported to inhibit the activity of histone deacetylases, which are involved in gene expression.
Biochemical and Physiological Effects:
(3,4-dihydroisoquinolin-2(1H)-yl)(2-(phenylamino)thiazol-4-yl)methanone has been shown to have various biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. (3,4-dihydroisoquinolin-2(1H)-yl)(2-(phenylamino)thiazol-4-yl)methanone has also been shown to inhibit the growth of fungi and viruses. In addition, (3,4-dihydroisoquinolin-2(1H)-yl)(2-(phenylamino)thiazol-4-yl)methanone has been reported to have antipsychotic activity in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
(3,4-dihydroisoquinolin-2(1H)-yl)(2-(phenylamino)thiazol-4-yl)methanone has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. (3,4-dihydroisoquinolin-2(1H)-yl)(2-(phenylamino)thiazol-4-yl)methanone is also stable under normal laboratory conditions. However, (3,4-dihydroisoquinolin-2(1H)-yl)(2-(phenylamino)thiazol-4-yl)methanone has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. In addition, (3,4-dihydroisoquinolin-2(1H)-yl)(2-(phenylamino)thiazol-4-yl)methanone can be toxic at high concentrations, which requires caution when handling the compound.
Orientations Futures
There are several future directions for the study of (3,4-dihydroisoquinolin-2(1H)-yl)(2-(phenylamino)thiazol-4-yl)methanone. One potential direction is to investigate its use as an anticancer agent in combination with other drugs. Another direction is to study the effects of (3,4-dihydroisoquinolin-2(1H)-yl)(2-(phenylamino)thiazol-4-yl)methanone on other cellular processes, such as autophagy and apoptosis. Furthermore, the development of new synthesis methods for (3,4-dihydroisoquinolin-2(1H)-yl)(2-(phenylamino)thiazol-4-yl)methanone could lead to the discovery of new derivatives with improved activity and selectivity.
Méthodes De Synthèse
The synthesis of (3,4-dihydroisoquinolin-2(1H)-yl)(2-(phenylamino)thiazol-4-yl)methanone has been reported in the literature. The method involves the reaction of 2-(phenylamino)thiazol-4-ylmethanamine with 3,4-dihydroisoquinolin-2(1H)-one in the presence of a catalyst. The reaction proceeds under mild conditions and yields (3,4-dihydroisoquinolin-2(1H)-yl)(2-(phenylamino)thiazol-4-yl)methanone as a white solid.
Applications De Recherche Scientifique
(3,4-dihydroisoquinolin-2(1H)-yl)(2-(phenylamino)thiazol-4-yl)methanone has been studied for its potential therapeutic applications in various diseases. It has been reported to have anticancer, antifungal, and antiviral activities. (3,4-dihydroisoquinolin-2(1H)-yl)(2-(phenylamino)thiazol-4-yl)methanone has also been investigated for its potential use as an antipsychotic agent.
Propriétés
IUPAC Name |
(2-anilino-1,3-thiazol-4-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3OS/c23-18(22-11-10-14-6-4-5-7-15(14)12-22)17-13-24-19(21-17)20-16-8-2-1-3-9-16/h1-9,13H,10-12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJEBOKBUIQJVLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CSC(=N3)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-dihydroisoquinolin-2(1H)-yl)(2-(phenylamino)thiazol-4-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



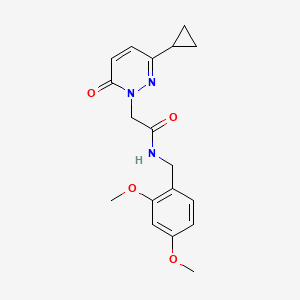
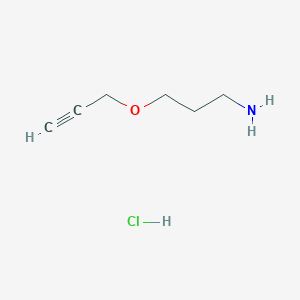

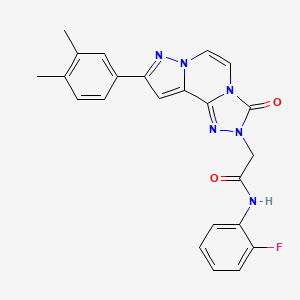
![6-(2-chlorobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2949502.png)
![2-[(4-Chlorobenzyl)sulfanyl]-3-(2-thienyl)-1,4-diazaspiro[4.5]deca-1,3-diene](/img/structure/B2949505.png)
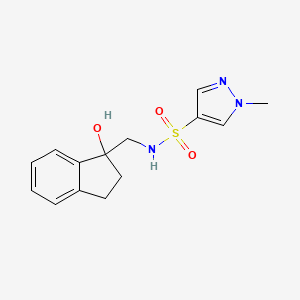


![[6-(2-Methoxyethoxy)pyridazin-3-yl]methanamine dihydrochloride](/img/structure/B2949511.png)
![Ethyl 4-((4-((2-(diethylamino)ethyl)(4-fluorobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2949514.png)
